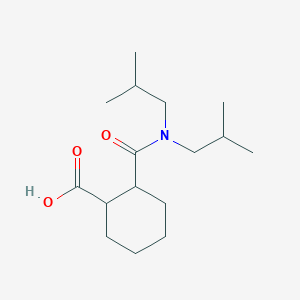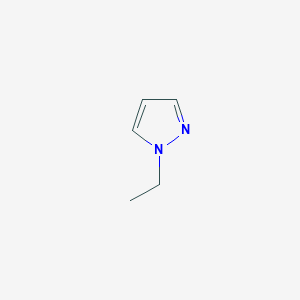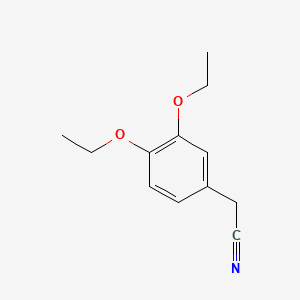![molecular formula C6H6N6O2 B1297579 1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone CAS No. 447409-41-8](/img/structure/B1297579.png)
1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone” is a compound with the molecular formula C6H6N6O2 . It is related to the 1,3,4-oxadiazole class of heterocyclic compounds, which are known to have a wide range of therapeutic applications .
Molecular Structure Analysis
The molecular structure of “1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone” includes an oxadiazole ring and a triazole ring, both of which are nitrogen-rich heterocycles .Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.19 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The topological polar surface area is 116 Ų .Scientific Research Applications
Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, including 1,2,5-oxadiazolyl and triazolyl compounds, demonstrate a broad spectrum of biological activities, which makes them subjects of interest for the synthesis of potent pharmacological agents. The oxadiazole moiety, in particular, has been associated with antimicrobial, anticancer, and anti-inflammatory properties. Such compounds are researched for their potential in developing drugs with improved efficacy and reduced toxicity. For instance, 1,2,4-oxadiazole derivatives have shown promising antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities (Jalhan, S., et al., 2017; Wang, J.-J., et al., 2022).
Triazole Derivatives in Drug Synthesis
The triazole ring system is a critical scaffold in the synthesis of various pharmacologically active compounds. It is utilized in the fine organic synthesis industry for producing a range of products, including agricultural chemicals, pharmaceuticals, dyes, and high-energy materials. Triazoles' utility extends to the production of analytical and flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, highlighting their versatility in applied sciences and biotechnology (Nazarov, V.N., et al., 2021).
Antimicrobial Potential Against Staphylococcus aureus
The 1,2,3-triazole and 1,2,4-triazole hybrids have been identified as potential antimicrobial agents against Staphylococcus aureus, a significant cause of nosocomial and community-acquired infections. These compounds, acting as inhibitors of essential bacterial enzymes, show promise in addressing the challenge of antibiotic-resistant strains of S. aureus, thereby contributing to the development of novel anti-infective therapies (Li, J., & Zhang, J., 2021).
Synthesis and Pharmacology of Oxadiazole Derivatives
Oxadiazoles, particularly the 1,3,4- and 1,2,4- derivatives, are of great interest due to their favorable pharmacokinetic properties and their ability to form hydrogen bonds with biomolecules, enhancing their pharmacological activity. Recent studies focus on oxadiazole derivatives for their potential in treating various diseases, underscoring the ongoing research in organic synthesis, medicinal chemistry, and pharmacology to explore these compounds further (Saxena, S., et al., 2022).
Future Directions
properties
IUPAC Name |
1-[1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O2/c1-3(13)4-2-12(11-8-4)6-5(7)9-14-10-6/h2H,1H3,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYIYYUJZDJTNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)C2=NON=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1297518.png)


